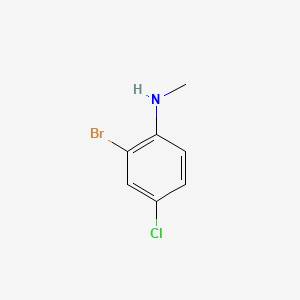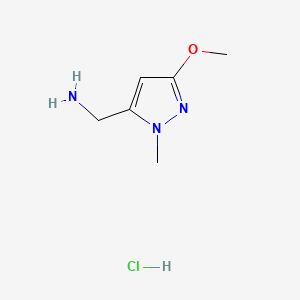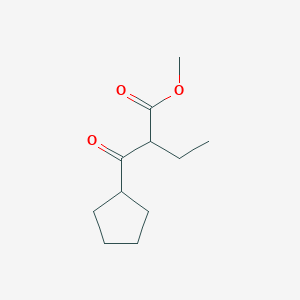![molecular formula C11H19F2NO3 B15302715 tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring substituted with two fluorine atoms and a hydroxyethyl group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate typically involves multiple steps. One common approach is the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve temperature control to optimize the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biochemical processes.
Comparison with Similar Compounds
- tert-butyl N-(3,3-difluorocyclobutyl)carbamate
- tert-butyl N-(1-ethynyl-3,3-difluorocyclobutyl)carbamate
- tert-butyl N-(3,3-difluorocyclobutyl)-N-formylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate is unique due to the presence of the hydroxyethyl group. This functional group can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of fluorine atoms on the cyclobutyl ring can influence the compound’s chemical and biological properties, providing distinct advantages in research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8(6-15)7-4-11(12,13)5-7/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBDYPMXRRXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
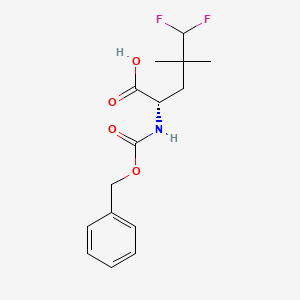
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
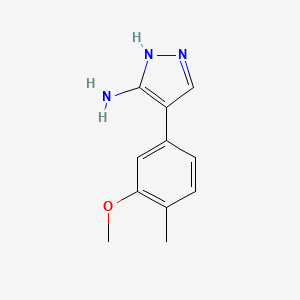
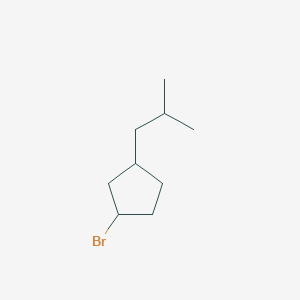
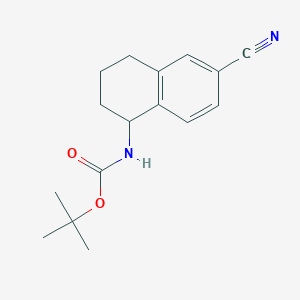
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
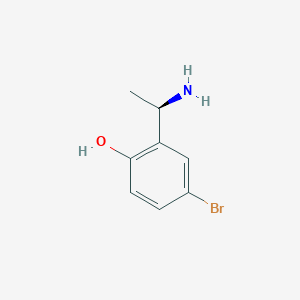
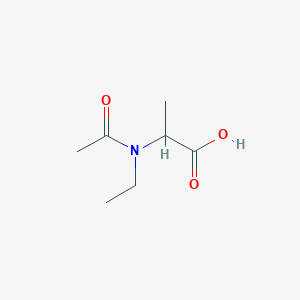
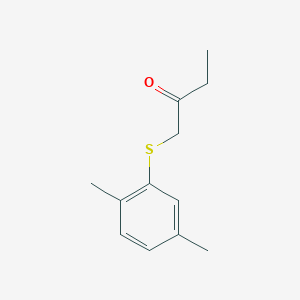
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
